A crucial step in the synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol is the chemoselective reduction of (1R)-2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol. [ [] - https://www.semanticscholar.org/paper/656fd16c3459db42003104527f5d2a240e7b7b58 ] This challenging transformation requires reducing the nitro group without affecting other sensitive functionalities like the benzyl ether, secondary benzylic hydroxyl group, and the primary bromide. Additionally, the reaction must proceed without compromising the stereochemical integrity at the chiral center.
The synthesis leverages heterogeneous catalytic hydrogenation with the addition of a sulfur-based poison to achieve the desired chemoselectivity. The choice of hydrogenation catalyst, the poison's oxidation state, and substituents on the sulfur atom significantly impact the reaction outcome. [ [] - https://www.semanticscholar.org/paper/656fd16c3459db42003104527f5d2a240e7b7b58 ]
The primary application of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol identified in the literature is its use as a key intermediate in the synthesis of (R,R)-Formoterol Tartrate. [ [] - https://www.semanticscholar.org/paper/656fd16c3459db42003104527f5d2a240e7b7b58 ] (R,R)-Formoterol Tartrate is a β2-adrenoceptor agonist used in treating asthma and chronic obstructive pulmonary disease (COPD).
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6